tert-Butyl peroxyacetate

Catalog No.
S544978
CAS No.
107-71-1
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl peroxyacetate

CAS Number

107-71-1

Product Name

tert-Butyl peroxyacetate

IUPAC Name

tert-butyl ethaneperoxoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3

InChI Key

SWAXTRYEYUTSAP-UHFFFAOYSA-N

SMILES

CC(=O)OOC(C)(C)C

solubility

Soluble in DMSO

Synonyms

tert-Butyl peroxyacetate

Canonical SMILES

CC(=O)OOC(C)(C)C

The exact mass of the compound tert-Butyl peroxyacetate is 132.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118417. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

tert-Butyl peroxyacetate (TBPA, CAS 107-71-1) is a highly efficient peroxyester organic peroxide utilized primarily as a free-radical initiator in the polymerization of ethylene, styrene, and acrylates, as well as a high-temperature crosslinking agent for unsaturated polyester resins (UPR). Supplied commercially as a 50% to 75% solution in inert solvents like odorless mineral spirits or isododecane, TBPA balances robust radical generation with practical supply-chain stability. It is characterized by a 10-hour half-life temperature of 100 °C and an activation energy of approximately 149.4 kJ/mol, making it an ideal mid-to-high temperature initiator. For industrial procurement, TBPA offers a predictable thermal decomposition profile that ensures consistent polymer molecular weight distributions without the extreme handling hazards associated with lower-temperature peroxides.

Substituting tert-Butyl peroxyacetate with generic or adjacent organic peroxides fundamentally disrupts polymerization kinetics and supply chain logistics. Replacing TBPA with a highly reactive analog like tert-Butyl peroxypivalate (TBPP) causes premature radical generation (10-hour half-life at 55 °C) and introduces severe logistical penalties, as TBPP requires strict refrigerated transport due to a Self-Accelerating Decomposition Temperature (SADT) of 20 °C [1]. Conversely, substituting TBPA with the more stable tert-Butyl peroxybenzoate (TBPB) shifts the 10-hour half-life up to 103 °C, reducing the initiation rate at standard process temperatures and requiring higher energy inputs to achieve the same radical flux . Consequently, generic substitution either risks runaway reactions and cold-chain costs or compromises reactor throughput.

Thermal Initiation Kinetics vs. tert-Butyl Peroxybenzoate (TBPB)

In industrial polymerization, the choice of peroxyester dictates reactor temperature setpoints and energy consumption. TBPA exhibits a 10-hour half-life at 100 °C and a 1-hour half-life at 119 °C, with an activation energy of 149.36 kJ/mol. In contrast, its structural analog tert-Butyl peroxybenzoate (TBPB) requires higher temperatures to achieve the same decomposition rate, featuring a 10-hour half-life at 103 °C and a 1-hour half-life at 122 °C, alongside a higher activation energy of 151.59 kJ/mol . This kinetic difference allows TBPA to initiate polymerization or crosslinking at slightly lower temperatures, increasing energy efficiency in high-throughput reactor systems.

Evidence Dimension10-hour half-life temperature and activation energy
Target Compound Data100 °C (Ea = 149.36 kJ/mol)
Comparator Or Baselinetert-Butyl peroxybenzoate (TBPB) at 103 °C (Ea = 151.59 kJ/mol)
Quantified Difference3 °C lower 10-h half-life and 2.23 kJ/mol lower activation energy
ConditionsStandard decomposition in solvent (e.g., odorless mineral spirits)

Allows manufacturers to achieve target radical flux at lower process temperatures, saving energy and reducing thermal degradation of sensitive polymer matrices.

Supply Chain Stability and SADT vs. tert-Butyl Peroxypivalate (TBPP)

Procurement of organic peroxides is heavily constrained by transport and storage safety requirements. Highly reactive low-temperature initiators like tert-Butyl peroxypivalate (TBPP) possess a Self-Accelerating Decomposition Temperature (SADT) of just 20 °C, mandating strict temperature-controlled logistics with a transport control temperature (Tc) of 0 °C[1]. TBPA, when formulated as a standard 50% or 75% solution, offers a significantly safer thermal profile with an SADT of 70 °C [2]. This eliminates the need for continuous cold-chain transport and specialized refrigerated storage, drastically reducing overhead costs while maintaining high initiation efficiency for moderate-temperature processes.

Evidence DimensionSelf-Accelerating Decomposition Temperature (SADT)
Target Compound Data70 °C (for 50-75% commercial solutions)
Comparator Or Baselinetert-Butyl peroxypivalate (TBPP) at 20 °C
Quantified Difference50 °C higher SADT threshold
ConditionsStandard commercial packaging (20 kg polyethylene drums)

Eliminates the need for costly refrigerated transport and cold storage, drastically reducing supply chain complexity and operational risk.

Initiation Efficiency in Controlled Radical Polymerization vs. Di-tert-butyl Peroxide

In Iron-mediated ICAR ATRP (Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization) of styrene, the thermal initiator must continuously regenerate the Fe(III) catalyst without overwhelming the equilibrium. TBPA functions effectively as a thermal initiator at 110 °C, successfully driving the polymerization when used at 2 equivalents relative to the catalyst. In contrast, substituting TBPA with the more thermally stable di-tert-butyl peroxide (10-hour half-life at 125 °C) resulted in a complete failure to proceed at 120 °C [1]. This demonstrates TBPA's specialized utility in moderate-to-high temperature controlled radical processes where higher-stability dialkyl peroxides fail to generate sufficient radical flux.

Evidence DimensionPolymerization progression in ICAR ATRP
Target Compound DataSuccessful initiation and progression at 110 °C
Comparator Or BaselineDi-tert-butyl peroxide (failed to proceed at 120 °C)
Quantified DifferenceActive catalyst regeneration at 110 °C vs. no reaction at 120 °C
ConditionsICAR ATRP of styrene with FeIIIBr3 catalyst in anisole

Validates TBPA as a highly effective continuous activator for advanced controlled radical polymerizations where ultra-stable peroxides are inert.

High-Pressure Low-Density Polyethylene (LDPE) Production

TBPA is highly suited for tubular reactor processes in LDPE manufacturing. Its 100 °C 10-hour half-life allows it to be used efficiently in multi-initiator cocktails alongside lower-temperature peroxides (like tert-butyl peroxy-2-ethylhexanoate), ensuring a broad and sustained radical generation profile that improves monomer conversion rates and end-product quality [1].

High-Temperature Curing of Unsaturated Polyester Resins (UPR)

For thermoset applications, particularly in Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) processes, TBPA acts as a reliable high-temperature crosslinking agent. Its SADT of 70 °C ensures safe handling during resin formulation, while its rapid decomposition above 119 °C guarantees fast cure times and high crosslink density during hot press molding[2].

Controlled Radical Polymerization of Styrenics and Acrylates

In advanced polymer synthesis, such as ICAR ATRP, TBPA provides the exact moderate-temperature radical flux required to continuously reduce transition metal catalysts (e.g., Fe(III) to Fe(II)) without causing uncontrolled chain termination. This makes it an essential precursor for synthesizing block copolymers and specialty resins with narrow molecular weight distributions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Liquid

XLogP3

1.1

Exact Mass

132.0786

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FJ3F3S50CS

GHS Hazard Statements

Aggregated GHS information provided by 549 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (10.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

107-71-1

Wikipedia

Tert-butyl peroxyacetate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

General Manufacturing Information

Adhesive manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Ethaneperoxoic acid, 1,1-dimethylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Vickers CJ, Mei TS, Yu JQ. Pd(II)-catalyzed o-C-H acetoxylation of phenylalanine and ephedrine derivatives with MeCOOO(t)Bu/Ac2O. Org Lett. 2010 Jun 4;12(11):2511-3. doi: 10.1021/ol1007108. PubMed PMID: 20446711.

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